![molecular formula C6H4N2OS B6597845 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile CAS No. 528813-14-1](/img/structure/B6597845.png)
6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile
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Overview
Description
6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile (6-OSDPC) is a novel compound which was recently discovered by scientists and has been studied for its potential applications in the field of medicinal chemistry. 6-OSDPC is a heterocyclic compound with a unique structure of a six-membered ring. It is a sulfur-containing heterocycle which can be used in the synthesis of various pharmaceuticals.
Scientific Research Applications
6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile has been studied for its potential applications in the field of medicinal chemistry. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine, which can have beneficial effects on cognitive function. 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile has also been studied for its potential anti-inflammatory and anti-cancer activities, as well as its ability to modulate the activity of various enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile is still not fully understood. However, it is believed that 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile binds to the active site of the enzyme AChE, which prevents the breakdown of acetylcholine. This results in increased levels of acetylcholine, which can have beneficial effects on cognitive function.
Biochemical and Physiological Effects
6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine, which can have beneficial effects on cognitive function. 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile has also been found to have anti-inflammatory and anti-cancer activities, as well as the ability to modulate the activity of various enzymes and receptors.
Advantages and Limitations for Lab Experiments
The advantages of using 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile in laboratory experiments include its low cost, easy availability, and its ability to be synthesized in a solvent-free reaction. Its unique structure also makes it an ideal candidate for the synthesis of various pharmaceuticals. The main limitation of using 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile in laboratory experiments is its lack of specificity, as it can bind to multiple targets, which can lead to unwanted side effects.
Future Directions
The future directions for 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile include further investigation into its potential applications in medicinal chemistry, such as its ability to modulate the activity of various enzymes and receptors. Additionally, further research into its mechanism of action and its potential side effects is needed. Other potential future directions include the development of new synthesis methods for 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, as well as the exploration of its potential use in other areas, such as agriculture and food production.
Synthesis Methods
The synthesis of 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile is a multi-step process which involves the reaction of 4-chloro-N-methyl-2-pyridin-3-yl-2-thiocyanato-benzamide with 1,3-dibromo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile in a solvent-free reaction. The reaction takes place at room temperature and yields 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile as the product.
properties
IUPAC Name |
6-oxo-2-sulfanyl-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c7-3-4-1-2-5(9)8-6(4)10/h1-2H,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLDWKPJVMPCLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1C#N)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60665376 |
Source
|
Record name | 6-Oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60665376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile | |
CAS RN |
528813-14-1 |
Source
|
Record name | 6-Oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60665376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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